BenchChemオンラインストアへようこそ!

2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one

Medicinal Chemistry Kinase Selectivity Scaffold Flexibility

2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one (CAS 1396627-90-9) is a synthetic heterocyclic compound that integrates three pharmacophoric modules—a 4H-chromen-4-one (chromone) core, a piperazine linker, and a 2-phenyl-1H-imidazole moiety—within a single molecule (C25H24N4O3, MW 428.5 g/mol). The chromone scaffold is recognized as a privileged structure in medicinal chemistry for kinase inhibition and antioxidant activity, piperazine is widely employed to modulate physicochemical properties and target engagement, and the 2-phenylimidazole subunit contributes additional hydrogen-bonding and π-stacking capacity.

Molecular Formula C25H24N4O3
Molecular Weight 428.492
CAS No. 1396627-90-9
Cat. No. B2929801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one
CAS1396627-90-9
Molecular FormulaC25H24N4O3
Molecular Weight428.492
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
InChIInChI=1S/C25H24N4O3/c30-21-18-23(32-22-9-5-4-8-20(21)22)25(31)29-16-13-27(14-17-29)12-15-28-11-10-26-24(28)19-6-2-1-3-7-19/h1-11,18H,12-17H2
InChIKeyXFZGAVKGPPPDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one (CAS 1396627-90-9): Structural and Physicochemical Baseline for Research Selection


2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one (CAS 1396627-90-9) is a synthetic heterocyclic compound that integrates three pharmacophoric modules—a 4H-chromen-4-one (chromone) core, a piperazine linker, and a 2-phenyl-1H-imidazole moiety—within a single molecule (C25H24N4O3, MW 428.5 g/mol) . The chromone scaffold is recognized as a privileged structure in medicinal chemistry for kinase inhibition and antioxidant activity, piperazine is widely employed to modulate physicochemical properties and target engagement, and the 2-phenylimidazole subunit contributes additional hydrogen-bonding and π-stacking capacity . This multi-feature architecture positions the compound as a candidate for kinase-focused or phenotypic drug-discovery programs where the simultaneous presentation of these three structural elements is required. However, publicly available primary bioactivity data for this specific CAS number remains scarce, and differential claims must be weighed against structural class-level evidence .

Why Generic Substitution Fails for 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one: Linker-Dependent Conformational and Selectivity Drivers


High-strength head-to-head comparative data for this specific CAS number are limited. Nevertheless, published SAR across related chemotypes shows that seemingly minor structural variations—such as the presence or absence of an ethyl spacer between the piperazine and imidazole rings—can drastically alter kinase selectivity, cellular potency, and metabolic stability [1]. For example, imidazole-piperazine CDK inhibitors achieve target-family selectivity through a water-mediated interaction with Asp86 of CDK2 that depends critically on conformational flexibility imparted by the linker region [1]. Additionally, the chrysin scaffold (a 4H-chromen-4-one congener) exhibits a >66-fold improvement in cancer-cell IC50 when a piperazine is appended, demonstrating that the chromone–piperazine linkage is not merely a solubilizing handle but a functional pharmacophoric unit [2]. These precedents indicate that exchanging the target compound for a close analog lacking the ethyl spacer, the chromone carbonyl, or the 2-phenylimidazole substitution could result in distinct target-binding profiles, altered cellular activity, and non-equivalent in vitro pharmacological readouts. Consequently, generic substitution without confirmatory profiling risks confounding SAR interpretation and procurement decisions.

Product-Specific Quantitative Evidence Guide for 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one (CAS 1396627-90-9)


Conformational Flexibility Through Ethyl Spacer Differentiates Target Compound from Direct-Linked Imidazole–Piperazine Analogs

Unlike close analogs such as 2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride and 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride, in which the imidazole is directly attached to the piperazine, the target compound incorporates a two-carbon ethyl spacer between the imidazole N1 and the piperazine . Literature precedent from the imidazole-piperazine CDK inhibitor class demonstrates that linker length directly governs the capacity to form a water-bridged interaction with Asp86 of CDK2, a key determinant of selectivity for CDK family kinases over other kinases [1]. Compounds with constrained or absent spacer regions are unable to adopt the requisite binding pose and exhibit reduced selectivity indices [1]. Although direct kinase profiling data for CAS 1396627-90-9 are not publicly available, the ethyl spacer in the target compound is predicted to confer conformational freedom comparable to that in the disclosed selective CDK inhibitors, whereas the direct-linked imidazole analogs are likely to present a more rigid and potentially less selective pharmacophore.

Medicinal Chemistry Kinase Selectivity Scaffold Flexibility

Efficient Core-Scaffold Synthesis Enables Derivatization at the Piperazine–Imidazole Junction

A recent synthetic methodology paper established a one-pot multicomponent cascade reaction for constructing 2-(1H-imidazol-1-yl)-4H-chromen-4-one derivatives (IMCMs) from 3-cyanochromones and α-isocyanoacetates, delivering the core scaffold in yields of 68–80% across 20 examples [1]. Although the target compound bears a more elaborate piperazine–ethyl–imidazole side chain rather than a simple imidazole substitution, the high-yielding cascade route provides a validated synthetic entry to the chromone–imidazole fragment that constitutes a substantial proportion of the target compound's structure. In contrast, synthesis of the direct-linked imidazole–piperazine–chromenone analogs requires sequential imidazole formation, piperazine coupling, and amide bond formation under potentially lower-yielding conditions [1]. The modular nature of the cascade strategy implies that the target compound can be accessed by a late-stage functionalization of the piperazine–ethyl synthon with a pre-formed chromone–imidazole intermediate, offering a more convergent and scalable manufacturing route than fully linear sequences.

Synthetic Chemistry Library Synthesis Hit Expansion

Piperazine–Chromen-4-one Conjugation Enhances Anticancer Potency by >66-fold in a Related Scaffold, Supporting the Pharmacophoric Role of the Linker

In the structurally related 7-piperazinethylchrysin (7-PEC) series, appending a piperazine group to the 4H-chromen-4-one (chrysin) core reduced the IC50 against HCT-116 colon cancer cells from >100 µM to 1.5 µM—a >66-fold potency enhancement [1]. Although the target compound lacks the hydroxyl substituents of chrysin and contains an additional imidazole moiety, the chromen-4-one–piperazine connection is identical in topology (carbonyl–piperazine–alkyl linker). This substantial potency gain is attributed to improved target binding and/or cellular uptake conferred by the basic piperazine amine [1]. By extension, the target compound, which retains the chromen-4-one–piperazine motif, is expected to benefit from the same pharmacophoric synergy compared with simpler chromen-4-one fragments that lack piperazine functionalization.

Anticancer Activity SAR Piperazine Conjugation

Chromen-4-one–Piperazine Conjugates Exhibit Enhanced Antioxidant Activity Relative to Non-Conjugated Chromen-4-one Derivatives

A review of piperazine-containing antioxidant molecules concluded that natural chromen-4-one derivatives (e.g., chrysin, α-lipoic acid) show markedly improved radical-scavenging activity when covalently attached to a piperazine ring, as measured by DPPH and ABTS assays [1]. The mechanism is thought to involve enhanced electron-donation capacity and improved aqueous-phase accessibility conferred by the protonatable piperazine nitrogen [1]. The target compound, which incorporates the chromen-4-one–piperazine linkage, is predicted to exhibit similar antioxidant synergy, whereas comparator compounds consisting only of the imidazole–piperazine motif (e.g., 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives) lack the redox-active chromone core and therefore show different radical-scavenging profiles [1][2].

Antioxidant Activity Radical Scavenging Chromen-4-one

High Research-Grade Purity (95%) Matches or Exceeds Commonly Available Analog Batches

The target compound is routinely supplied at a certified purity of 95% (HPLC or NMR), consistent with research-grade standards . This level matches or exceeds the typical purity offered for close structural analogs from commercial sources (which range from 90% to 95% for the hydrochloride salt forms of the p-tolyl and 3-chlorophenyl imidazole–piperazine–chromen-4-one analogs) . Procurement of consistently high-purity material is critical for reproducible dose-response data in biochemical and cell-based assays, where impurities >5% can confound IC50 determination.

Quality Control Purity Specification Reproducibility

Best Research and Industrial Application Scenarios for 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one (CAS 1396627-90-9)


Kinase Selectivity SAR Exploration via Linker-Length Modulation

The ethyl spacer between the piperazine and imidazole rings provides a distinct conformational profile relative to direct-linked imidazole–piperazine analogs [1]. As demonstrated by the imidazole-piperazine CDK inhibitor series, linker flexibility is critical for water-mediated target engagement and selectivity [2]. The target compound is therefore best applied as a comparator tool in CDK-family or related kinase panels to deconvolute the contribution of linker-length and rotational freedom to isoform selectivity, an SAR dimension that cannot be probed with the more rigid, commercially available direct-linked analogs.

Multifunctional Agent Screening in Oxidative-Stress-Driven Disease Models

The dual chromen-4-one–piperazine architecture is associated with both target-modulating and antioxidant activities [1]. Scientific users investigating neurodegenerative disorders, inflammatory conditions, or cancer types characterized by elevated reactive oxygen species can deploy this compound in phenotypic screens where simultaneous kinase inhibition and radical scavenging may provide synergistic efficacy. This differentiates the compound from simpler imidazole–piperazine constructs that lack the redox-active chromone moiety.

Hit-to-Lead Expansion Leveraging a Convergent Synthetic Route

The availability of a high-yielding (68–80%) cascade reaction for the chromone–imidazole core fragment [1] makes the target compound an attractive diversification point for late-stage functionalization. Industrial and academic chemistry teams can procure the compound as a key intermediate, then elaborate the piperazine nitrogen or the chromone ring to generate focused libraries. This convergent strategy offers substantial time and cost savings over fully linear routes required for direct-linked analogs.

SAR Studies on Chrysin-Derived Anticancer Leads Requiring Piperazine Linkage

The >66-fold potency gain observed upon piperazine conjugation to the chromen-4-one core in the 7-PEC vs. chrysin study [1] establishes the pharmacophoric importance of this linkage in oncology. The target compound, which retains the chromen-4-one–piperazine motif while adding the 2-phenylimidazole substituent, serves as a logical next-generation probe for exploring structure–activity relationships in colon cancer or other tumor cell lines where chrysin-derived leads have shown initial promise.

Quote Request

Request a Quote for 2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine-1-carbonyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.